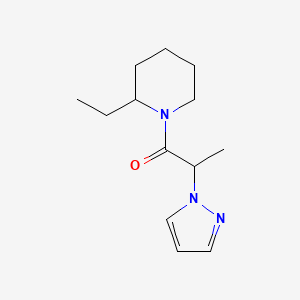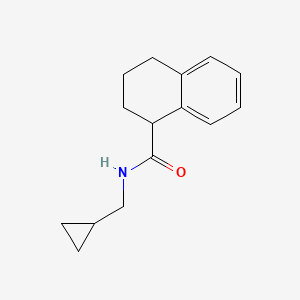
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as CTN or SR141716A, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a competitive antagonist of the cannabinoid receptor, which means it binds to the receptor and blocks the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system, which can have various effects depending on the physiological process being regulated.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects in different systems of the body. In the central nervous system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. In the gastrointestinal system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease food intake and increase satiety. In the cardiovascular system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its specificity for the cannabinoid receptor. This allows researchers to study the effects of blocking the endocannabinoid system without affecting other signaling pathways. However, one limitation of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many possible future directions for research on N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is the role of the endocannabinoid system in various diseases such as obesity, diabetes, and cancer. Another area of interest is the development of more specific and potent cannabinoid receptor antagonists that can be used in clinical settings. Additionally, the effects of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide on other signaling pathways and receptors should be further investigated to better understand its mechanism of action.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the reaction of cyclopropylmethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a tool to investigate the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes such as pain, appetite, mood, and memory. N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as an antagonist of the cannabinoid receptor, which allows researchers to study the effects of blocking the endocannabinoid system.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-10-11-8-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,11,14H,3,5,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGGZLIIGHYEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

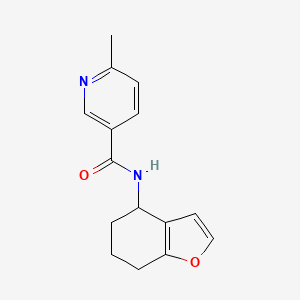
![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
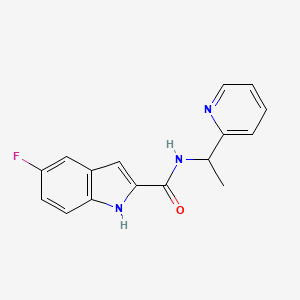
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
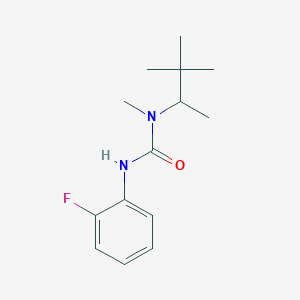
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
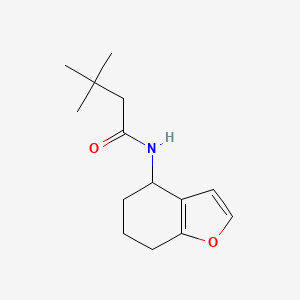
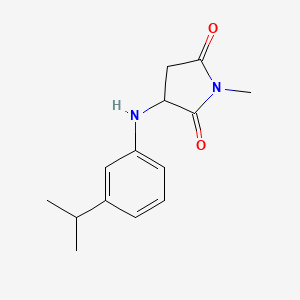
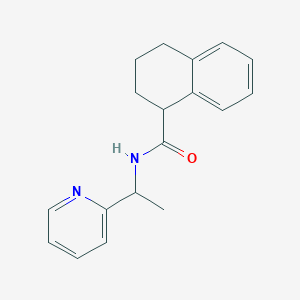
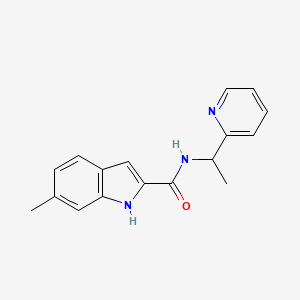
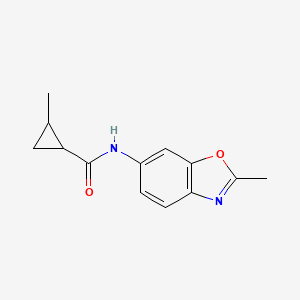
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
